molecular formula C17H15N3O B12988797 1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide

Cat. No.: B12988797
M. Wt: 277.32 g/mol
InChI Key: RDYRYBMQCIGNSF-UHFFFAOYSA-N
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Description

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a phenyl group, an o-tolyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with o-toluidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The exact molecular pathways and targets involved are still under investigation, but studies suggest that the compound may interfere with essential bacterial processes .

Comparison with Similar Compounds

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

Biological Activity

1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrazole ring substituted with phenyl and o-tolyl groups, along with a carboxamide functional group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, recent research indicates that related compounds exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundA549Not specified
4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole-3-carboxamideA54926
1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazideNCI-H4600.95

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been extensively studied. For example, compounds have shown significant in vivo antioxidant activity by reducing oxidative stress markers in treated animals:

CompoundAntioxidant Activity (Assay)Result
This compoundCatalase ActivitySignificant increase compared to control
3-(pyridin-4-yl)-1H-pyrazole derivativesGSH and MDA levelsReduced levels indicating antioxidant potential

These results imply that the compound may effectively scavenge free radicals and reduce oxidative damage.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. Compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

CompoundCOX Inhibition (IC50 µM)Reference
Pyrazole derivative XCOX-2: 0.01
Pyrazole derivative YCOX-1: 5.40

This suggests that the compound may also exhibit anti-inflammatory properties through COX inhibition.

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

Enzyme Inhibition

Research indicates that pyrazole derivatives can inhibit key enzymes involved in cancer proliferation and inflammatory processes. For instance, compounds have shown inhibition against Aurora-A kinase and other kinases critical for tumor growth:

Enzyme TargetInhibition (IC50 µM)
Aurora-A kinase0.067
CDK225 nM

These interactions highlight the potential of the compound as a therapeutic agent in cancer and inflammatory diseases.

Case Studies

A case study involving the synthesis and evaluation of related pyrazole compounds demonstrated their efficacy against various cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity:

Study Overview:
Researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on A549 lung cancer cells. The study found that certain modifications significantly increased potency compared to standard treatments, suggesting a promising avenue for drug development.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-(2-methylphenyl)-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C17H15N3O/c1-12-7-5-6-10-14(12)15-11-19-20(16(15)17(18)21)13-8-3-2-4-9-13/h2-11H,1H3,(H2,18,21)

InChI Key

RDYRYBMQCIGNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N(N=C2)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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